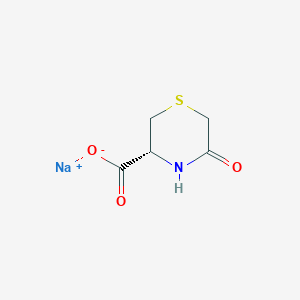

Carbocisteine Lactam Sodium Salt

Description

Overview of Lactam Chemistry and its Significance in Biochemical Systems

Lactams are cyclic amides, and the reactivity of the lactam ring is influenced by its size. wikipedia.org Beta-lactams (four-membered rings) and gamma-lactams (five-membered rings) are particularly noteworthy. wikipedia.orgoup.com The four-membered ring of beta-lactams is highly strained, making them more susceptible to hydrolysis compared to linear amides or larger lactams. wikipedia.org This reactivity is a key feature of beta-lactam antibiotics like penicillins and cephalosporins, which function by inhibiting bacterial cell wall synthesis. wikipedia.orglibretexts.org

Lactams are not only important as antibiotics but also serve as versatile intermediates in organic synthesis for creating a variety of medicinally active compounds. nih.gov The unique properties of the lactam scaffold have led to its use in developing drugs beyond antibiotics, including cholesterol-absorption inhibitors and anticancer agents. nih.gov

Role of Cyclic Structures in Bioactive Molecule Research

Cyclic structures are a common feature in many bioactive molecules and offer several advantages over their linear counterparts. rsc.org Cyclization can enhance metabolic stability, increase cell permeability, and lock a molecule into a specific conformation that improves its binding affinity and selectivity for a biological target. acs.org This is particularly evident in cyclic peptides, which often exhibit superior stability and functionality. rsc.org The rational design of cyclic peptide structures, including modifications to amino acid sequences and ring sizes, allows for the precise tailoring of their properties for applications in nanotechnology, drug delivery, and materials science. rsc.org The inherent stability of cyclic scaffolds has also been utilized to present bioactive peptide epitopes, combining the activity of a peptide with the robustness of the cyclic structure. tandfonline.com

Historical Perspective on Carbocisteine (B549337) and its Chemical Derivatives

Carbocisteine, also known as S-carboxymethyl-L-cysteine, was first described in 1951 and introduced into medical use in 1960. wikipedia.orgwikiwand.com It is produced through the alkylation of cysteine with chloroacetic acid. wikipedia.org As a mucolytic agent, it works by reducing the viscosity of sputum, which aids in its expectoration. wikipedia.orgnih.gov

Academic Rationale for Investigating Carbocisteine Lactam Sodium Salt

The investigation of Carbocisteine Lactam Sodium Salt is driven by its relevance in several areas of pharmaceutical and chemical research.

Carbocisteine Lactam is recognized as a significant impurity and degradation product of carbocisteine. cymitquimica.comclearsynth.com Studies have shown that under thermal stress conditions, particularly at elevated temperatures (60°C and 80°C) and within a pH range of 5.0-7.0, carbocisteine can degrade to form 5-oxo-thiomorpholine-3-carboxylic acid, which is the lactam of carbocysteine. nih.gov The formation of this lactam is a key consideration in the stability of carbocisteine formulations, such as oral syrups. nih.govgoogle.com The amount of this degradation product can be influenced by the pH of the formulation, with a higher pH potentially reducing its formation. google.com

The study of Carbocisteine Lactam Sodium Salt provides valuable insights into the chemical stability and reactivity of carbocisteine and related compounds. The formation of the lactam through intramolecular cyclization is a critical degradation pathway. nih.gov Understanding the conditions that promote or inhibit this degradation, such as temperature, pH, and the presence of other substances, is essential for developing stable pharmaceutical formulations. researchgate.netnih.gov For instance, forced degradation studies have been instrumental in identifying the lactam as a primary thermal degradant. nih.gov This knowledge is crucial for establishing appropriate storage conditions and shelf-life for carbocisteine-containing products. researchgate.net The compound is noted to be hygroscopic and stable under normal conditions but may form toxic gases upon heating or in case of fire. cymitquimica.comlgcstandards.comlgcstandards.com It is also incompatible with strong oxidizing agents. lgcstandards.comlgcstandards.com

Carbocisteine Lactam Sodium Salt serves as a reference standard in analytical chemistry for the quality control of carbocisteine. clearsynth.comsynzeal.com Its availability is important for the development and validation of analytical methods to detect and quantify impurities in carbocisteine drug products. clearsynth.com In synthetic organic chemistry, the lactam structure itself is a valuable scaffold. The principles learned from the formation and reactivity of Carbocisteine Lactam can be applied to the synthesis of other complex molecules and novel therapeutic agents. nih.govmdpi.com The study of such compounds contributes to the broader understanding of bioactive molecules and their potential applications in medicine. nih.gov

Chemical Properties of Carbocisteine Lactam Sodium Salt

| Property | Value | Source |

| CAS Number | 88933-48-6 | cymitquimica.comnih.govclearsynth.com |

| Molecular Formula | C₅H₆NNaO₃S | cymitquimica.comnih.govlgcstandards.com |

| Molecular Weight | 183.16 g/mol | cymitquimica.comnih.govlgcstandards.com |

| IUPAC Name | sodium;(3R)-5-oxothiomorpholine-3-carboxylate | nih.gov |

| Appearance | White Solid | cymitquimica.com |

| Melting Point | 218-224 °C | lgcstandards.combiosynth.com |

| Stability | Hygroscopic; Stable under normal conditions | cymitquimica.comlgcstandards.comlookchem.com |

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;(3R)-5-oxothiomorpholine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO3S.Na/c7-4-2-10-1-3(6-4)5(8)9;/h3H,1-2H2,(H,6,7)(H,8,9);/q;+1/p-1/t3-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMAYHHORZJEOLQ-DFWYDOINSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(=O)CS1)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](NC(=O)CS1)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6NNaO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of Carbocisteine Lactam Sodium Salt

Routes of Chemical Synthesis for Carbocisteine (B549337) Lactam Sodium Salt

The synthesis of Carbocisteine Lactam can be broadly categorized into two main strategies: the direct intramolecular cyclization of Carbocisteine and more complex multi-step sequences starting from protected cysteine derivatives.

Direct Cyclization Approaches

The most direct route to Carbocisteine Lactam involves the intramolecular condensation of Carbocisteine (S-carboxymethyl-L-cysteine). This transformation is essentially the formation of an amide bond (a lactam) between the amino group and the carboxylic acid moiety of the carboxymethyl group. This process is generally promoted under dehydrating or acidic conditions.

Carbocisteine Lactam is frequently identified as an impurity in the synthesis of Carbocisteine itself, particularly when acidic conditions are employed during workup or purification. veeprho.com This inherent reactivity can be exploited for its deliberate synthesis. The reaction involves the cyclization of Carbocisteine, where the nitrogen of the amino group acts as a nucleophile, attacking the carbonyl carbon of the side-chain carboxylic acid.

The primary catalyst for this reaction is an acid. The mechanism involves protonation of the carbonyl oxygen of the side-chain carboxyl group, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the lone pair of electrons on the primary amine. This is followed by the elimination of a water molecule to form the stable six-membered lactam ring. While specific, optimized preparative methods are not extensively detailed in the literature, the conditions under which it forms as an impurity provide insight. For instance, adjusting the pH to acidic levels (e.g., pH 1-3) with hydrochloric acid during the purification of Carbocisteine can facilitate this cyclization.

A study from 1963 specifically investigated the dehydrating cyclization of S-carboxymethyl-cysteine, confirming that this transformation is a key chemical property of the molecule. amanote.com

Table 1: Reaction Conditions for Direct Cyclization of Carbocisteine

| Parameter | Condition | Purpose |

| Precursor | Carbocisteine (S-carboxymethyl-L-cysteine) | Provides the necessary amino acid and carboxylic acid functionalities. |

| Catalyst | Mineral Acids (e.g., HCl) | Protonates the carboxyl group to activate it for nucleophilic attack. |

| Solvent | Aqueous | Typically performed in water, the solvent used for Carbocisteine synthesis. |

| Temperature | Elevated temperatures can increase reaction rate | Balances reaction speed against potential degradation. |

The cyclization reaction occurs at the side chain, and the original chiral center of the L-cysteine backbone (C3 of the resulting thiomorpholine (B91149) ring) is not directly involved in the bond-forming steps of lactam formation. Therefore, the reaction proceeds with retention of the original stereochemistry. Starting with S-carboxymethyl-L-cysteine, which has the (R) configuration at the alpha-carbon, yields the corresponding (3R)-5-Oxo-3-thiomorpholinecarboxylic acid. The IUPAC name confirms the retention of this stereocenter. veeprho.com

Multi-step Synthetic Sequences from Precursors

An alternative to direct cyclization is a more controlled, multi-step approach, which can be beneficial for achieving higher purity and for synthesizing derivatives. This often involves the use of protecting groups and may be performed using solid-phase synthesis techniques.

The logical precursor for a multi-step synthesis is L-cysteine, the same starting block for Carbocisteine itself. To ensure controlled reactions and prevent unwanted polymerization or side reactions, a derivatization strategy using protecting groups is necessary.

A plausible strategy, based on general methodologies for similar structures, would be:

Protection of Cysteine: The amino group is protected, commonly with a Fluorenylmethyloxycarbonyl (Fmoc) group, and the thiol group is protected with a trityl (Trt) group. This yields Fmoc-Cys(Trt)-OH.

Alkylation: The protected cysteine is then alkylated on the sulfur atom with an acetate (B1210297) derivative (like chloroacetic acid or bromoacetic acid) to introduce the carboxymethyl side chain.

Deprotection and Cyclization: Subsequent selective deprotection of the protecting groups allows for the controlled intramolecular cyclization to form the lactam ring.

Solid-phase synthesis offers a sophisticated platform for such multi-step sequences. In this approach, a protected cysteine derivative, such as Fmoc-Cys(Trt)-OH, is anchored to a polymer resin. The synthesis proceeds through sequential deprotection and coupling reactions on the solid support, which simplifies purification by allowing reagents and byproducts to be washed away. Research on the stereoselective polymer-supported synthesis of thiomorpholine-3-carboxylic acid derivatives demonstrates the viability of this approach for creating the core lactam structure. researchgate.net

Table 2: Multi-step Synthesis Strategy from L-Cysteine

| Step | Action | Reagents/Method | Intermediate/Product |

| 1 | Precursor Selection | L-Cysteine | - |

| 2 | Protection | Fmoc-Cl, Trt-Cl | Fmoc-Cys(Trt)-OH |

| 3 | Side-Chain Introduction | Haloacetic acid (e.g., ClCH₂COOH) | Protected S-carboxymethyl-cysteine derivative |

| 4 | Cyclization | Acid-mediated cleavage from solid support | Carbocisteine Lactam |

In the context of a deliberate synthesis, optimizing the yield and purity of Carbocisteine Lactam requires careful control over reaction conditions.

For Direct Cyclization: Optimization would involve systematically varying the acid catalyst, its concentration, the reaction temperature, and the reaction time. The goal is to find a balance that promotes rapid cyclization while minimizing the formation of degradation byproducts or related impurities. Monitoring the reaction progress using techniques like High-Performance Liquid Chromatography (HPLC) would be crucial for determining the optimal endpoint.

For Multi-step Synthesis: Optimization focuses on the efficiency of each step. On a solid support, this means ensuring complete coupling and deprotection reactions to avoid deletion sequences. The choice of protecting groups is also critical to prevent side reactions. The final cleavage and cyclization step, often mediated by an acid like trifluoroacetic acid (TFA), must be controlled to ensure a high yield of the desired product without compromising its integrity. researchgate.net

Following the formation of the (3R)-5-Oxo-3-thiomorpholinecarboxylic acid via either route, the product can be converted to Carbocisteine Lactam Sodium Salt. This is achieved through a standard acid-base neutralization by treating the carboxylic acid with a stoichiometric amount of a suitable sodium base, such as sodium hydroxide (B78521) or sodium bicarbonate, in an appropriate solvent. patsnap.com

Enzymatic or Biocatalytic Synthesis Routes (Theoretical Exploration)

The enzymatic or biocatalytic synthesis of Carbocisteine Lactam Sodium Salt is a field of theoretical exploration rather than established practice. While specific enzymes for this transformation have not been documented, the principles of biocatalysis allow for postulation of potential routes. Enzymes such as ligases, which form new chemical bonds, could theoretically be engineered to catalyze the intramolecular cyclization of a modified Carbocisteine precursor.

This process would involve the activation of the carboxyl group, potentially through an adenylation-thioesterification mechanism similar to that used by non-ribosomal peptide synthetases, followed by a nucleophilic attack from the amino group to form the amide bond of the lactam ring. Alternatively, a hydrolase enzyme, typically used for breaking amide bonds, could be manipulated to operate in reverse under non-aqueous conditions or with substrate engineering, thereby favoring the synthesis of the lactam over its hydrolysis. The success of such a route would depend on designing or discovering an enzyme with a highly specific active site capable of binding Carbocisteine in a conformation that promotes lactamization.

Formation of Carbocisteine Lactam Sodium Salt as a Degradation Product

Carbocisteine Lactam, identified as 5-oxo-thiomorpholine-3-carboxylic acid, is a known degradation product of Carbocisteine, particularly in liquid formulations like oral syrups nih.gov. Its formation is a critical factor in the stability and shelf-life of Carbocisteine-containing pharmaceuticals google.com. The conversion of the parent amino acid into its cyclic amide derivative represents a significant chemical transformation that can impact the product's purity and efficacy google.comgoogle.com.

Chemical Pathways Leading to Lactam Formation from Carbocisteine

The primary chemical pathway to Carbocisteine Lactam is an intramolecular cyclization reaction. This process involves the nucleophilic amino group of the Carbocisteine molecule attacking its own electrophilic carboxyl group, leading to the elimination of a water molecule and the formation of the stable six-membered lactam ring. This intramolecular condensation is influenced by several environmental factors.

The rate of lactam formation from Carbocisteine is highly dependent on the pH of the solution. Studies have shown that the degradation is more pronounced in certain pH ranges. For instance, thermal stress studies conducted between pH 5.0 and 7.0 resulted in the detection of the lactam degradation product nih.gov. The pH influences the protonation state of both the amino group and the carboxylic acid group. For the cyclization to occur, the amino group must be in its unprotonated, nucleophilic form (-NH2), while the carboxylic acid is more susceptible to attack.

Interestingly, adjusting the pH can significantly affect the stability of Carbocisteine solutions. Research on liquid formulations has demonstrated that maintaining a pH between 6.5 and 7.25, and more preferably between 6.8 and 7.0, provides optimal control over the stability and minimizes the formation of degradation products google.com. Another study noted that the quantity of the lactam degradation product was reduced threefold when the pH was fixed at 7.0 compared to a more acidic pH of around 6.0 google.com. Conversely, a study observed that for pH values from 12 down to 7, the concentration of Carbocisteine decreased rapidly, indicating degradation, while it stabilized at pH values below 7 scirp.org.

| pH Range | Effect on Lactam Formation | Source |

|---|---|---|

| 5.0 - 7.0 | Lactam detected under thermal stress. | nih.gov |

| ~6.0 | Higher amount of lactam formation compared to pH 7.0. | google.com |

| 6.8 - 7.0 | Optimal pH for minimizing degradation and lactam formation. | google.com |

| 7.0 - 12.0 | Rapid degradation of Carbocisteine observed. | scirp.org |

Temperature is a critical factor accelerating the degradation of Carbocisteine into its lactam. Forced degradation studies have consistently identified the lactam as a product of thermal stress at elevated temperatures, such as 60°C and 80°C nih.gov. The relationship between temperature and reaction kinetics, as described by the Arrhenius equation, confirms that higher temperatures increase the rate of chemical degradation researchgate.netresearchgate.net. Stability studies on commercial oral solutions showed a more pronounced decrease in Carbocisteine concentration and a corresponding increase in impurities at 40°C compared to 25°C over a four-month period google.com.

The solvent system also plays a role. In aqueous solutions like syrups, water can participate in the reaction. The polarity and composition of the solvent can influence the conformation of the Carbocisteine molecule and the stability of the transition state during cyclization. The presence of other components in a formulation, such as buffers and excipients, can also affect the rate of lactamization google.com. For instance, the choice of acetonitrile (B52724) concentration in mobile phases for chromatography has been shown to significantly affect the retention of Carbocisteine Lactam, indicating an interaction with the solvent sci-hub.sethermofisher.com.

| Temperature | Observed Effect | Source |

|---|---|---|

| 25°C | Lower degradation rate compared to 40°C. | google.com |

| 40°C | Significant increase in degradation and lactam formation. | google.com |

| 60°C - 80°C | Lactam identified as a thermal stress degradation product. | nih.gov |

Derivatization and Analogue Synthesis of Carbocisteine Lactam Scaffolds

The Carbocisteine Lactam scaffold, also known as (3R)-5-Oxo-3-thiomorpholinecarboxylic acid veeprho.com, presents several reactive sites for derivatization, offering possibilities for creating novel analogues for medicinal chemistry research. The core structure contains a secondary amine within the lactam ring, a carboxylic acid group, and a thioether linkage.

Potential derivatization strategies include:

Modification of the Carboxylic Acid: The carboxyl group can be converted into esters, amides, or other functional groups through standard coupling reactions. This could be used to modulate the molecule's polarity, solubility, and potential biological interactions.

Alkylation or Acylation of the Lactam Nitrogen: While the lactam nitrogen is part of an amide and thus less nucleophilic than a free amine, it can potentially be functionalized under specific conditions, although this is generally challenging.

Oxidation of the Sulfur Atom: The thioether can be oxidized to a sulfoxide (B87167) or a sulfone, creating analogues with different electronic and steric properties, similar to the degradation products observed naturally.

The synthesis of analogues based on lactam scaffolds is a significant area of pharmaceutical development nih.govaminer.org. While specific research on the derivatization of the Carbocisteine Lactam is not widely published, the general principles of organic synthesis provide a clear framework for producing a library of compounds based on this thiomorpholine core structure for further investigation.

Chemical Modification Strategies of the Thiomorpholine Ring

One of the primary modification strategies for the thiomorpholine ring involves the oxidation of the sulfur atom. The sulfide (B99878) group in the ring can be oxidized to form a sulfoxide or a sulfone. For instance, mild oxidation, often using reagents like hydrogen peroxide, can convert the thiomorpholine to a thiomorpholine-S-oxide. nih.gov Further oxidation under stronger conditions can yield the corresponding thiomorpholine S,S-dioxide. jchemrev.com These modifications significantly increase the polarity of the molecule.

Another potential strategy involves substitution on the carbon atoms of the ring. While direct substitution on the existing lactam ring can be challenging, synthetic approaches starting with different precursors can yield substituted thiomorpholines. organic-chemistry.org For example, methods for synthesizing the thiomorpholine ring often allow for the introduction of substituents by varying the functional groups on the initial reactants. jchemrev.com

Table 1: Potential Chemical Modifications of the Thiomorpholine Ring

| Modification Type | Reagent Example | Resulting Functional Group | Potential Impact on Molecule |

| Sulfide Oxidation | Hydrogen Peroxide (H₂O₂) | Sulfoxide (-SO-) | Increased hydrophilicity and polarity. nih.gov |

| Sulfide Oxidation | Stronger Oxidizing Agent | Sulfone (-SO₂-) | Further increase in polarity. jchemrev.com |

| Ring Carbon Substitution | Varies (via synthesis) | Alkyl, Aryl, etc. | Altered steric profile and lipophilicity. |

Introduction of Substituents on Carboxyl and Nitrogen Groups

The carboxyl and nitrogen groups of Carbocisteine Lactam Sodium Salt are key sites for introducing functional diversity.

The carboxylate group can be readily converted into an ester through reactions with various alcohols under acidic conditions. This esterification can be used to introduce a wide range of alkyl or aryl groups, thereby modifying the molecule's solubility and pharmacokinetic properties. An example of such a modification in a related compound is the formation of Carbocisteine Diethyl Ester. simsonpharma.com

The nitrogen atom is part of a lactam (amide) ring, which makes it less nucleophilic than a free amine. However, N-substitution is a common strategy in the broader chemistry of thiomorpholines to generate derivatives with diverse biological activities. nih.gov Synthetic routes can be designed to introduce substituents on the nitrogen atom. N-alkylation or N-acylation reactions could potentially be employed, although this might require specific reaction conditions or a different synthetic approach starting from N-substituted precursors before ring closure. acs.org

Table 2: Strategies for Substitution on Carboxyl and Nitrogen Groups

| Functional Group | Reaction Type | Example Substituent | Resulting Derivative Class |

| Carboxyl | Esterification | Ethyl group | Carboxylate Ester |

| Carboxyl | Amidation | Amine | Carboxamide |

| Nitrogen | N-Alkylation | Benzyl group | N-Alkyl Lactam |

| Nitrogen | N-Acylation | Acetyl group | N-Acyl Lactam (Imide) |

Exploration of Isomeric and Stereoisomeric Forms

Carbocisteine Lactam Sodium Salt is specifically the (R)-isomer at the C-3 position of the thiomorpholine ring. cymitquimica.comsynzeal.comlgcstandards.com The stereochemistry of this chiral center is a crucial aspect of its chemical identity.

The existence of the (R)-isomer inherently implies the possibility of its enantiomer, the (S)-isomer. A mixture containing equal amounts of both the (R)- and (S)-isomers would constitute the racemic mixture, referred to as (RS)-carbocysteine lactam. simsonpharma.com The separation of these enantiomers or the stereoselective synthesis of one over the other are important considerations in medicinal and synthetic chemistry. acs.org

Furthermore, if additional chiral centers are introduced into the molecule through the chemical modifications described previously (e.g., substitution on the thiomorpholine ring), this would lead to the formation of diastereomers. Diastereomers have different physical and chemical properties, which can be exploited for their separation and can lead to compounds with distinct biological profiles.

Table 3: Isomeric and Stereoisomeric Forms of Carbocisteine Lactam

| Isomer Type | Name/Description | Key Feature |

| Enantiomer | (R)-5-Oxothiomorpholine-3-carboxylic acid | Naturally occurring chiral form of the lactam impurity. synzeal.com |

| Enantiomer | (S)-5-Oxothiomorpholine-3-carboxylic acid | The mirror image of the (R)-isomer. |

| Racemate | (RS)-5-Oxothiomorpholine-3-carboxylic acid | An equimolar mixture of the (R)- and (S)-isomers. simsonpharma.com |

| Diastereomers | N/A (Hypothetical) | Would arise if a second chiral center is introduced into the molecule. |

Mechanistic Investigations of Biological Interactions and Stability Profiles of Carbocisteine Lactam Sodium Salt

Examination of Cellular and Molecular Interactions of the Lactam Form

Scientific literature extensively details the biological activities of carbocisteine (B549337), a well-known mucolytic agent. However, dedicated studies focusing on the specific cellular and molecular interactions of its degradation product, Carbocisteine Lactam Sodium Salt (the sodium salt of 5-oxo-thiomorpholine-3-carboxylic acid), are notably scarce. This compound is primarily identified as an impurity and a degradation product of carbocisteine. pharmaffiliates.comnih.gov The following subsections address the specified areas of biological interaction, highlighting the current lack of direct research on Carbocisteine Lactam Sodium Salt.

Potential Enzyme Substrate/Inhibitor Studies (In Vitro)

There is a significant absence of published in vitro studies investigating Carbocisteine Lactam Sodium Salt as a potential enzyme substrate or inhibitor. While the parent compound, carbocisteine, is known to be metabolized by cytosolic enzymes such as cysteine dioxygenase and phenylalanine 4-hydroxylase, leading to inactive derivatives, similar enzymatic interactions have not been documented for its lactam form. drugbank.com Research into the enzymatic pathways of carbocisteine metabolism has not indicated that the lactam is a substrate or inhibitor of the studied enzymes.

Receptor Binding Profiling (In Vitro Models)

No specific in vitro receptor binding profiling studies for Carbocisteine Lactam Sodium Salt are available in the current body of scientific literature. The pharmacological activity of carbocisteine is not primarily mediated through receptor binding but rather through its effects on mucus viscosity and its anti-inflammatory and antioxidant properties. nih.govmdpi.com Consequently, research has not focused on the receptor binding potential of its degradation products.

Modulation of Intracellular Signaling Pathways (In Vitro Cell Lines)

Direct evidence from in vitro studies on the modulation of intracellular signaling pathways by Carbocisteine Lactam Sodium Salt is not present in the available literature. In contrast, the parent compound, carbocisteine, has been shown to influence signaling pathways. For instance, L-carbocisteine can activate protein kinase B (Akt) phosphorylation, which is linked to its antioxidant effects and prevention of apoptosis in lung cells. drugbank.com There is also evidence that carbocisteine can suppress NF-κB and ERK1/2 MAPK signaling pathways, thereby reducing TNF-alpha induced inflammation. drugbank.com However, it is crucial to note that these findings pertain to carbocisteine and cannot be extrapolated to its lactam derivative without specific investigation.

Interactions with Biological Macromolecules (e.g., Proteins, Nucleic Acids)

Stability in Simulated Biological Environments

The stability of carbocisteine and its degradation to the lactam form has been the subject of several studies, providing insight into the hydrolytic stability of Carbocisteine Lactam Sodium Salt's precursor.

Hydrolytic Stability in Various pH Conditions (In Vitro)

Studies on the stability of carbocisteine in aqueous solutions have demonstrated that its degradation to the lactam form, 5-oxo-thiomorpholine-3-carboxylic acid, is significantly influenced by pH and temperature.

Forced degradation studies have shown that the formation of the carbocisteine lactam is more pronounced in the pH range of 5.0 to 7.0, particularly under thermal stress at temperatures of 60°C and 80°C. nih.gov This indicates that carbocisteine is less stable in acidic to neutral conditions, leading to the formation of its lactam impurity. Conversely, the stability of carbocisteine solutions is improved in a slightly alkaline environment, with a pH maintained between 6.5 and 7.5, and preferably around 7.

The table below summarizes findings from a stability study of carbocisteine formulations, indicating the impact of pH on its degradation.

| pH | Temperature | Degradation of Carbocisteine | Formation of Lactam | Reference |

| 5.0 | 50°C | Increased degradation | Detected | researchgate.net |

| 5.0 - 7.0 | 60°C - 80°C | Detected | Identified as 5-oxo-thiomorpholine-3-carboxylic acid | nih.gov |

These findings underscore that the formation of Carbocisteine Lactam is a key degradation pathway for carbocisteine, particularly in formulations with a pH below 7.0.

Enzymatic Stability Studies (e.g., amidases, esterases)

The stability of the lactam ring in Carbocisteine Lactam Sodium Salt is a critical determinant of its pharmacokinetic profile and biological activity. The primary enzymatic pathways for the degradation of this lactam would likely involve hydrolysis of the amide bond within the thiomorpholine (B91149) ring. Enzymes such as amidases, which are prevalent in various tissues and biological fluids, are responsible for the cleavage of amide bonds.

The inherent strain of the four-membered β-lactam ring makes it susceptible to enzymatic hydrolysis by β-lactamases nih.gov. However, Carbocisteine Lactam possesses a six-membered ring, which is generally more stable. The stability of a lactam is influenced by the degree of resonance stabilization of the amide bond nih.gov. The pyramidalization of the nitrogen atom within the lactam ring can perturb this resonance, making the carbonyl group more susceptible to nucleophilic attack by enzymes nih.gov.

It is also conceivable that esterases could play a role in the metabolism of Carbocisteine Lactam Sodium Salt, although this would likely be a minor pathway unless the compound is biotransformed into an esterified metabolite. The primary site of enzymatic attack is anticipated to be the endocyclic amide bond.

Table 1: Potential Enzymatic Hydrolysis of Carbocisteine Lactam

| Enzyme Class | Potential Action on Carbocisteine Lactam | Expected Product |

| Amidases | Hydrolysis of the endocyclic amide bond | Carbocisteine |

| β-Lactamases | Unlikely due to six-membered ring structure | No significant hydrolysis |

| Esterases | Negligible, unless the compound is esterified in vivo | Not a primary metabolite |

Oxidative Degradation Pathways (In Vitro)

The parent compound, carbocisteine, is known to possess antioxidant properties and can scavenge reactive oxygen species (ROS) in vitro. nih.govnih.gov Its thioether group can be oxidized by ROS to form a sulfoxide (B87167) by-product. nih.gov Given the structural similarity, Carbocisteine Lactam Sodium Salt is also expected to be susceptible to oxidative degradation, particularly at the sulfur atom.

In vitro studies on carbocisteine have demonstrated its ability to scavenge various ROS, including hydrogen peroxide (H₂O₂), hypochlorous acid (HOCl), hydroxyl radicals (•OH), and peroxynitrite (ONOO⁻). nih.gov The thioether moiety in carbocisteine is the likely site of this antioxidant activity. nih.gov The oxidation of the sulfur atom would lead to the formation of the corresponding sulfoxide.

Reactive oxygen species are implicated in the pathogenesis of various inflammatory diseases, and the antioxidant properties of carbocisteine contribute to its therapeutic effects. mdpi.comnih.govnih.gov The lactam form may also exhibit similar antioxidant capabilities, which would be a key aspect of its biological activity. The oxidative degradation of the thioether to a sulfoxide represents a potential metabolic pathway and a mechanism by which the compound can exert an antioxidant effect.

Table 2: Potential In Vitro Oxidative Degradation Products of Carbocisteine Lactam

| Oxidant (ROS) | Potential Reaction Site | Potential Degradation Product |

| Hydrogen Peroxide (H₂O₂) | Thioether sulfur | Carbocisteine Lactam Sulfoxide |

| Hypochlorous Acid (HOCl) | Thioether sulfur | Carbocisteine Lactam Sulfoxide |

| Hydroxyl Radical (•OH) | Thioether sulfur and other sites | Carbocisteine Lactam Sulfoxide and other oxidized species |

| Peroxynitrite (ONOO⁻) | Thioether sulfur | Carbocisteine Lactam Sulfoxide |

Comparative Mechanistic Analysis with Parent Carbocisteine

Structural Basis for Differences in Biological Activity (Theoretical)

The biological activities of carbocisteine, such as its mucolytic, anti-inflammatory, and antioxidant effects, are attributed to its specific chemical structure. nih.govmdpi.com The presence of a free carboxylic acid group and a thioether linkage are crucial for its mechanism of action. The formation of the lactam ring in Carbocisteine Lactam Sodium Salt introduces significant structural changes that are expected to alter its biological activity.

The lactamization results in the conversion of the secondary amine and the carboxylic acid of carbocisteine into an internal amide. This modification eliminates the free carboxylic acid and the secondary amine functionalities, which are important for the parent molecule's interactions with biological targets. For instance, the mucolytic activity of carbocisteine is thought to involve the restoration of the balance between sialomucins and fucomucins, a process that may be dependent on the free carboxyl group.

Impact of Lactamization on Intramolecular Interactions

The formation of the lactam ring in Carbocisteine Lactam introduces the possibility of intramolecular hydrogen bonding. In lactams, intramolecular hydrogen bonds can form between the amide proton (N-H) and a suitable acceptor atom, or between a C-H bond and the amide oxygen. nih.govresearchgate.net These interactions can significantly influence the conformation and physicochemical properties of the molecule. rsc.org

In Carbocisteine Lactam, the amide proton could potentially form a hydrogen bond with the carboxylate oxygen or the sulfur atom, although the latter is a weak hydrogen bond acceptor. More likely, intramolecular C-H···O hydrogen bonds could form, influencing the ring's conformation. nih.gov Such intramolecular hydrogen bonds can shield polar groups, which may affect properties like membrane permeability. rsc.org

The constrained conformation of the lactam ring, stabilized by these intramolecular interactions, would be markedly different from the more flexible, open-chain structure of carbocisteine. This conformational rigidity could have a profound impact on the molecule's ability to interact with biological targets, potentially leading to a different pharmacological profile compared to its parent compound. Theoretical studies using methods like Natural Bond Orbital (NBO) analysis could provide insights into the nature and strength of these intramolecular interactions. nih.govresearchgate.net

Advanced Analytical Techniques for Research Oriented Characterization and Quantification of Carbocisteine Lactam Sodium Salt

Chromatographic Methodologies for Isolation and Purity Assessment

Chromatography is the cornerstone for the analytical assessment of Carbocisteine (B549337) Lactam Sodium Salt. The selection of a specific chromatographic technique is dictated by the analytical objective, whether it is for purification, purity profiling, or enantiomeric separation.

High-Performance Liquid Chromatography (HPLC) stands out as the most powerful and versatile tool for the analysis of Carbocisteine Lactam Sodium Salt. Its high resolution and sensitivity allow for the effective separation and quantification of the lactam from a complex matrix of related substances. Several HPLC methods have been developed, often utilizing Charged Aerosol Detection (CAD), which is advantageous for analytes like carbocisteine and its lactam that lack a strong UV chromophore. researchgate.netresearchgate.net The CAD provides a more uniform response compared to UV detection, making it suitable for impurity profiling. researchgate.net

Reverse-phase HPLC (RP-HPLC) is a primary method for the purity assessment of carbocisteine and its related substances, including the lactam. To achieve effective separation of the polar carbocisteine and the neutral lactam impurity, mixed-mode chromatography, which combines reverse-phase and ion-exchange mechanisms, has proven particularly effective. lcms.czsci-hub.se

A common approach involves using a mixed-mode column with both hydrophobic (C18) and strong cation exchange (SCX) functionalities. lcms.czsci-hub.se This allows for the simultaneous separation of neutral impurities like carbocisteine lactam, which are retained by the reverse-phase mechanism, and polar amino acids such as tyrosine and cystine, which are separated via cation exchange. sci-hub.se The mobile phase composition, particularly the concentration of the organic modifier (like acetonitrile) and additives like trifluoroacetic acid (TFA), is critical for optimizing the separation. lcms.czsci-hub.se The acetonitrile (B52724) content significantly affects the retention of the carbocisteine lactam, while TFA concentration influences peak shape and the retention of other impurities. lcms.czsci-hub.se

Carbocisteine lactam possesses a chiral center at the C-3 position, meaning it can exist as different enantiomers. The stereochemical configuration can significantly impact its biological activity. Therefore, validating the stereochemical integrity is a critical aspect of its analysis. Chiral HPLC is the definitive method for separating and quantifying these enantiomers to determine the enantiomeric purity of the compound. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.

Ion-pair chromatography (IPC) is a technique used to separate polar and charged analytes on a reverse-phase column. researchgate.net The fundamental principle involves adding an ion-pairing reagent to the mobile phase, which forms a neutral ion-pair with the charged analyte, allowing it to be retained by the hydrophobic stationary phase. researchgate.net This method is suitable for analyzing polar compounds such as amino acids and their metabolites. researchgate.net For carbocisteine analysis, ion-pairing agents like sodium heptanesulfonate have been utilized. google.com However, a significant drawback of IPC is that common ion-pairing reagents are non-volatile, making them incompatible with detectors like mass spectrometry (MS) and CAD. researchgate.netresearchgate.net This limitation has led to the development of alternative methods, such as the mixed-mode chromatography discussed previously, which avoid the use of non-volatile mobile phase additives. researchgate.netresearchgate.net

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. Carbocisteine Lactam Sodium Salt, being a salt of a carboxylic acid, is inherently non-volatile. Therefore, direct analysis by GC is not feasible. The application of GC would require a derivatization step to convert the analyte into a volatile and thermally stable derivative. Based on available scientific literature, GC is not a commonly employed technique for the routine analysis or impurity profiling of carbocisteine lactam, with liquid chromatography methods being overwhelmingly preferred.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique often used for screening purposes and monitoring the progress of chemical reactions. The European Pharmacopoeia has prescribed a TLC-based method for the detection of ninhydrin-positive substances, which are amino-acid-based impurities in carbocisteine. researchgate.netpmf.unsa.ba However, research indicates that this official TLC method is not sufficiently sensitive, accurate, or reliable for comprehensive impurity profiling. pmf.unsa.ba It has been shown to be inadequate for separating and quantifying key impurities like carbocisteine lactam effectively. researchgate.netpmf.unsa.ba Consequently, there has been a significant shift towards the development and implementation of more robust and sensitive HPLC-based methods for the quality control of carbocisteine and its related substances. researchgate.netpmf.unsa.ba

High-Performance Liquid Chromatography (HPLC) Techniques

Spectroscopic Techniques for Structural Elucidation and Quantification

Spectroscopic methods are indispensable tools in the structural analysis of organic molecules. For Carbocisteine Lactam Sodium Salt, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are pivotal in providing detailed information about its atomic arrangement and molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. It is a definitive method for confirming the structure of Carbocisteine Lactam Sodium Salt. Certificates of Analysis for this compound routinely confirm its structure using NMR. nih.gov The use of a deuterated solvent, such as DMSO-d6, is standard for preparing the sample for NMR analysis.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for the structural elucidation of Carbocisteine Lactam Sodium Salt. The chemical shifts observed in the spectra are indicative of the electronic environment of each proton and carbon atom, respectively.

In ¹H-NMR, the protons on the thiomorpholine (B91149) ring are expected to appear in the range of δ 3.5–4.5 ppm due to their proximity to the sulfur atom and the amide functionality. The specific splitting patterns of these signals would provide further information about the neighboring protons.

In ¹³C-NMR, the carbonyl carbon of the carboxylic acid is anticipated to resonate at approximately δ 170 ppm, a characteristic chemical shift for such functional groups. The carbons within the thiomorpholine ring would have distinct signals influenced by the adjacent heteroatoms.

| Nucleus | Functional Group | Expected Chemical Shift (ppm) |

| ¹H | Protons on thiomorpholine ring adjacent to sulfur | ~ 3.5 - 4.5 |

| ¹³C | Carbonyl carbon of carboxylic acid | ~ 170 |

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.

Two-dimensional (2D) NMR techniques are crucial for establishing the connectivity between atoms within the Carbocisteine Lactam Sodium Salt molecule, thereby confirming its complete structure.

COSY (Correlation Spectroscopy): This experiment would reveal the correlations between protons that are coupled to each other, typically on adjacent carbon atoms. This would help in tracing the proton network within the thiomorpholine ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This is instrumental in assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly useful for identifying quaternary carbons (like the carbonyl carbon) and for piecing together different fragments of the molecule. For instance, it would show a correlation between the protons on the carbon adjacent to the carbonyl group and the carbonyl carbon itself.

While specific 2D-NMR studies on Carbocisteine Lactam Sodium Salt are not widely published, the application of these techniques is a standard approach for the structural elucidation of complex organic molecules, including thiomorpholine derivatives. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and structural information of a compound by analyzing its mass-to-charge ratio (m/z). It is a standard method for the identification and confirmation of Carbocisteine Lactam Sodium Salt. nih.govresearchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique used for the identification and quantification of compounds in complex mixtures, such as biological fluids. In the context of Carbocisteine, LC-MS/MS methods have been developed to study its metabolites. Research has shown that degradation products of Carbocisteine, such as the carbocisteine lactam of the sulfoxides, can be detected at low concentrations in pharmaceutical formulations using advanced LC-MS techniques. researchgate.net This highlights the capability of LC-MS/MS to identify and quantify related substances like Carbocisteine Lactam Sodium Salt and its potential derivatives in various samples.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of a compound, which allows for the determination of its elemental composition. For Carbocisteine Lactam, the expected [M+H]⁺ ion would be at an m/z of 162.0322, corresponding to the molecular formula C₅H₈NO₃S⁺. The high accuracy of HRMS is instrumental in distinguishing between compounds with the same nominal mass but different elemental compositions, thus providing unambiguous identification. The use of HRMS has been noted in the analysis of impurities in Carbocisteine products, demonstrating its importance in pharmaceutical research. researchgate.net

| Technique | Ion | Expected m/z | Molecular Formula |

| HRMS | [M+H]⁺ | 162.0322 | C₅H₈NO₃S⁺ |

Infrared (IR) and UV-Visible Spectroscopy for Functional Group Analysis

Spectroscopic methods such as Infrared (IR) and UV-Visible (UV-Vis) spectroscopy are fundamental tools for the elucidation of molecular structures through the analysis of functional groups.

Infrared (IR) Spectroscopy provides detailed information about the specific chemical bonds within a molecule by measuring the absorption of infrared radiation. For Carbocisteine Lactam Sodium Salt, IR spectroscopy can confirm the presence of its key functional groups. The analysis of its spectrum would be expected to reveal characteristic absorption bands. For instance, the carboxylate group (COO⁻) typically shows two distinct stretches: a strong, asymmetric stretch and a weaker, symmetric stretch. rsc.orgresearchgate.net The lactam ring, a cyclic amide, would be identified by a prominent carbonyl (C=O) stretching absorption.

Expected IR Absorption Bands for Carbocisteine Lactam Sodium Salt

| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Lactam (Amide) | C=O Stretch | ~1660 |

| Carboxylate | Asymmetric Stretch | ~1610-1550 |

| Carboxylate | Symmetric Stretch | ~1420-1400 |

Note: The exact positions of absorption bands can vary based on the sample's physical state and molecular environment.

UV-Visible (UV-Vis) Spectroscopy measures the absorption of ultraviolet and visible light by a compound. This technique is most effective for molecules containing chromophores—structural features that absorb light in this region, such as conjugated double bonds. Carbocisteine and its derivatives, including the lactam sodium salt, lack extensive chromophores. lcms.cz Consequently, they exhibit poor absorbance in the standard UV-Vis range, making this method less suitable for sensitive quantification. However, it can sometimes be used for basic detection at very low wavelengths, for example, around 200 nm for carbocisteine in certain acidic media. researchgate.net

Other Quantitative Analytical Approaches in Research Settings

Beyond standard spectroscopy, several other analytical techniques offer high sensitivity and specificity for quantifying compounds like Carbocisteine Lactam Sodium Salt, particularly in complex matrices or at trace levels.

Electrochemical Methods for Detection

Electrochemical methods involve the measurement of electrical properties like current or potential to determine the concentration of an analyte. While these techniques are versatile, specific research detailing the electrochemical detection of Carbocisteine Lactam Sodium Salt is not extensively documented. In principle, the thioether sulfur atom within the molecule could be susceptible to electrochemical oxidation, providing a basis for an analytical signal. However, without specific studies, this remains a theoretical application.

Kinetic Spectrophotometric Methods for Trace Analysis

Kinetic spectrophotometric methods offer a highly sensitive approach for determining the concentration of a substance by measuring its effect on the rate of a chemical reaction. Research on the parent compound, carbocisteine, demonstrates the power of this technique. One such method is based on the inhibitory effect of carbocisteine on a mercury(II)-catalyzed ligand substitution reaction. scielo.org.mxjrespharm.com

In this system, carbocisteine forms a stable complex with the Hg²⁺ catalyst, reducing its effective concentration and thereby slowing down the primary reaction. scielo.org.mxjrespharm.com The reaction progress is monitored by measuring the absorbance of a colored product at a specific wavelength over time. scielo.org.mx This approach allows for the quantification of carbocisteine down to micromolar concentrations. scielo.org.mxjrespharm.com A similar principle could be adapted for the trace analysis of its lactam derivative.

Research Findings: Inhibitory Kinetic Determination of Carbocisteine

| Parameter | Study 1 scielo.org.mx | Study 2 jrespharm.com |

|---|---|---|

| Principle | Inhibition of Hg²⁺ catalyzed substitution of [Ru(CN)₆]⁴⁻ with N-R-salt | Inhibition of Hg²⁺ catalyzed substitution of [Ru(CN)₆]⁴⁻ with pyrazine |

| Wavelength (λmax) | 525 nm | 370 nm |

| Temperature | 45.0 ± 0.2 °C | 45.0 ± 0.2 °C |

| pH | 7.0 ± 0.03 | 4.0 ± 0.03 |

| Detection Limit | 3.0 × 10⁻⁶ M | 1.25 × 10⁻⁶ M |

Charged Aerosol Detection (CAD) for Analytes Lacking Chromophores

For non-volatile analytes that lack a UV chromophore, such as Carbocisteine Lactam Sodium Salt, High-Performance Liquid Chromatography (HPLC) coupled with Charged Aerosol Detection (CAD) is a powerful alternative. lcms.czchromatographyonline.com CAD is a universal detection method that can quantify any non-volatile and many semi-volatile analytes. thermofisher.com The process involves three main steps:

Nebulization: The eluent from the HPLC column is converted into fine droplets.

Charging: The droplets are dried to form analyte particles, which are then charged by collision with ionized nitrogen gas. The magnitude of the charge is proportional to the size of the particle. thermofisher.com

Detection: An electrometer measures the aggregate charge of the particles, generating a signal that is directly related to the mass of the analyte. thermofisher.com

This technique is particularly well-suited for impurity profiling in pharmaceuticals. thermofisher.com Research on the impurity profiling of carbocisteine has shown that HPLC-CAD provides significantly improved sensitivity and lower limits of quantitation (LOQ) compared to older methods, allowing for the reliable detection of impurities at levels required by regulatory guidelines (e.g., 0.03%). lcms.cz A study utilizing a mixed-mode column and a modern CAD system successfully achieved LOQs of 0.02% or lower for carbocisteine impurities. lcms.cz

Table of Compounds

| Compound Name |

|---|

| (3R)-5-Oxo-3-thiomorpholinecarboxylic Acid Monosodium Salt |

| Carbocisteine |

| Carbocisteine Lactam Sodium Salt |

| Cystine |

| Mercury(II) |

| N-R-salt (1-Nitroso-2-naphthol-3,6-disulfonic acid disodium (B8443419) salt) |

| Pyrazine |

| Sodium |

| Sodium deuterioformate |

| Sodium-Carboxymethylcellulose |

Structure Activity Relationship Sar Studies and Structural Modifications of Carbocisteine Lactam Sodium Salt

In Vitro Biological Evaluation of Analogues

Once synthesized, these novel analogues would require rigorous in vitro evaluation to determine their biological activity and stability.

Comparative Analysis of Biological Interactions (e.g., enzyme inhibition, receptor binding)

Given the structural similarity of Carbocisteine (B549337) Lactam to other biologically active molecules, a range of in vitro assays could be employed. For instance, a study on L-thiomorpholine-3-carboxylic acid, a related compound, indicated that its cytotoxicity was linked to bioactivation by L-amino acid oxidase. nih.gov This suggests a potential avenue for investigation.

A hypothetical screening cascade for Carbocisteine Lactam analogues might include:

| Assay Type | Target Example | Rationale |

| Enzyme Inhibition | L-amino acid oxidase | Based on studies of structurally similar compounds. nih.gov |

| Matrix Metalloproteinases (MMPs) | The carboxylic acid moiety is a common feature in MMP inhibitors. | |

| Receptor Binding | Glutamate receptors | Given the amino acid-like structure. |

| Antimicrobial Activity | Various bacterial strains | The thiomorpholine (B91149) scaffold is present in some antimicrobial agents. jchemrev.com |

The results of these assays would allow for a comparative analysis of the synthesized analogues, helping to identify key structural features responsible for any observed biological activity.

Assessment of Stability Profiles for Analogues

Understanding the chemical stability of new analogues is crucial for their potential development. Carbocisteine Lactam itself is a degradation product of Carbocisteine, forming under conditions of thermal stress and in a pH range of 5.0-7.0. nih.gov Stability studies for newly synthesized analogues would be necessary.

Factors influencing stability that would be investigated include:

| Stability Parameter | Test Conditions |

| pH Stability | Incubation in buffers of varying pH (e.g., pH 2, 7.4, 9). |

| Thermal Stability | Incubation at elevated temperatures (e.g., 40°C, 60°C). |

| Plasma Stability | Incubation in human or animal plasma to assess metabolic degradation. |

| Microsomal Stability | Incubation with liver microsomes to evaluate susceptibility to phase I metabolic enzymes. |

A study on the stability of Carbocisteine in liquid formulations found that pH and the presence of antioxidants significantly impacted its degradation. researchgate.net Similar factorial designs could be used to assess the stability of novel Carbocisteine Lactam analogues.

Elucidation of Key Pharmacophoric Features

The pharmacophoric features of a molecule are the essential structural and electronic characteristics necessary to interact with a specific biological target and elicit a biological response. While detailed structure-activity relationship (SAR) studies specifically for Carbocisteine Lactam Sodium Salt are not extensively available in publicly accessible scientific literature, a theoretical elucidation of its key pharmacophoric features can be extrapolated from its structural components and the known activity of its parent compound, Carbocisteine.

Identification of Structural Elements Critical for Specific Interactions

Carboxylate Group: The negatively charged carboxylate group is a crucial feature for forming ionic interactions or hydrogen bonds with biological targets. In many active pharmaceutical ingredients, this group serves as a key binding moiety to positively charged residues, such as arginine or lysine, in the active site of an enzyme or receptor.

Lactam Ring: The formation of the lactam ring introduces a degree of rigidity to the molecule compared to the parent compound, Carbocisteine. This cyclic amide may play a role in orienting the other functional groups in a specific conformation that is favorable for binding to a target. The carbonyl oxygen and the amide proton of the lactam can act as hydrogen bond acceptors and donors, respectively. The planarity of the amide bond can also influence stacking interactions.

Thiomorpholine Ring and Sulfur Atom: The thiomorpholine ring acts as a scaffold, holding the key functional groups in a defined spatial arrangement. The lone pairs of electrons on the sulfur atom can participate in hydrogen bonding or coordination with metal ions within a biological system. The sulfur atom's size and polarizability may also contribute to van der Waals interactions.

Stereochemistry: The specific stereoisomer of Carbocisteine Lactam Sodium Salt will be critical for its biological activity. The spatial arrangement of the carboxylate group relative to the lactam and thiomorpholine ring will determine the precise fit into a binding pocket, highlighting the importance of stereospecific interactions.

Below is a data table summarizing the potential critical structural elements and their hypothesized interactions.

| Structural Element | Potential Interaction Type | Hypothesized Role in Biological Activity |

| Carboxylate Group (COO⁻) | Ionic Bonding, Hydrogen Bonding | Anchor the molecule to a positively charged or polar region of a biological target. |

| Lactam Ring (-NH-C=O) | Hydrogen Bonding, Dipole-Dipole Interactions | Provide conformational rigidity and specific hydrogen bonding opportunities. |

| Thiomorpholine Ring | Scaffold, van der Waals Interactions | Orients the pharmacophoric features in a defined 3D space. |

| Sulfur Atom | Hydrogen Bonding, Metal Coordination | Participate in specific interactions with the target, potentially influencing binding affinity. |

Rational Design Principles for Future Research Compounds

Based on the elucidated pharmacophoric features, several rational design principles can be proposed for future research to develop novel compounds with potentially enhanced or modified activity. These principles focus on systematic modifications of the Carbocisteine Lactam Sodium Salt scaffold.

Modification of the Carboxylate Group: The carboxylate is likely a key binding element. Its replacement with other acidic functional groups, such as a tetrazole or a phosphonate (B1237965) group, could modulate the pKa and binding strength. Esterification of the carboxylate would create neutral prodrugs, which could alter pharmacokinetic properties like cell permeability.

Substitution on the Thiomorpholine Ring: Introducing substituents at various positions on the thiomorpholine ring could explore new binding interactions and improve properties such as lipophilicity and metabolic stability. For instance, alkyl or aryl substitutions could probe for hydrophobic pockets in the target's binding site.

Alteration of the Lactam Ring: The size of the lactam ring could be modified (e.g., to a β-lactam or a larger ring) to alter the conformation of the molecule. Additionally, substitution on the lactam nitrogen could be explored to introduce new functional groups and steric bulk.

Bioisosteric Replacement of the Sulfur Atom: Replacing the sulfur atom with other heteroatoms, such as oxygen (to form an oxamorpholine derivative) or selenium, would systematically probe the importance of the sulfur atom's electronic and steric properties for activity.

The following table outlines potential design strategies for future research compounds based on the Carbocisteine Lactam Sodium Salt scaffold.

| Design Strategy | Rationale | Potential Outcome |

| Carboxylate bioisosteric replacement (e.g., tetrazole) | Modulate acidity and binding interactions. | Altered binding affinity and selectivity. |

| Ring substitution (e.g., alkyl, aryl groups) | Explore additional binding pockets and modify lipophilicity. | Enhanced potency and improved pharmacokinetic profile. |

| Lactam ring size modification | Alter molecular conformation and strain. | Different spatial arrangement of functional groups, potentially leading to new activities. |

| Heteroatom modification in the ring (e.g., O for S) | Investigate the role of the sulfur atom in binding. | Insight into the specific contribution of the sulfur atom to the molecule's activity. |

These rational design principles provide a framework for the systematic exploration of the chemical space around the Carbocisteine Lactam Sodium Salt scaffold, aiming to identify novel compounds with desired biological activities.

Based on the current available scientific literature, detailed computational chemistry and theoretical modeling studies specifically focused on Carbocisteine Lactam Sodium Salt are not readily found in publicly accessible research. In-depth investigations involving molecular docking, quantum chemical calculations, and molecular dynamics simulations for this particular sodium salt derivative of the carbocisteine lactam appear to be a niche area of research with limited published data.

Therefore, it is not possible to provide a thorough and informative article with detailed research findings and data tables on the "Computational Chemistry and Theoretical Modeling of Carbocisteine Lactam Sodium Salt" as per the requested outline. The specific subsections regarding prediction of binding modes, analysis of energetic contributions, conformational analysis, electronic structure, and molecular dynamics simulations require specific research data that is not available in the public domain.

To generate the requested content, dedicated computational studies would need to be performed on Carbocisteine Lactam Sodium Salt. Such studies would provide the necessary data to populate the detailed sections and subsections outlined in the user's request. Without these foundational research findings, any attempt to create the article would be speculative and not based on scientifically validated information.

Computational Chemistry and Theoretical Modeling of Carbocisteine Lactam Sodium Salt

Molecular Dynamics Simulations

Investigation of Dynamic Behavior in Solution or Protein Environments

Molecular dynamics (MD) simulations are a primary computational method used to study the dynamic behavior of molecules over time. In a hypothetical MD simulation of Carbocisteine (B549337) Lactam Sodium Salt, the molecule would be placed in a simulated environment, such as a box of water molecules to mimic an aqueous solution or embedded within a protein structure to study drug-receptor interactions.

When studying the interaction with a protein, MD simulations could elucidate the binding mode of Carbocisteine Lactam Sodium Salt in a target protein's active site. It could reveal key amino acid residues involved in the interaction and the stability of the drug-receptor complex over time. Such simulations can also provide insights into how the dynamic nature of the protein might influence the binding and unbinding of the ligand. The effect of salt concentration on the conformational dynamics could also be a subject of investigation, drawing parallels from studies on other biological molecules where salt concentration has been shown to influence conformational transitions.

Characterization of Conformational Flexibility

Carbocisteine Lactam Sodium Salt, with its thiomorpholine (B91149) ring, possesses a degree of conformational flexibility. Understanding the accessible conformations is vital as it can dictate the molecule's ability to bind to a biological target. Computational techniques such as conformational searches and potential energy surface (PES) scanning can be employed to explore the different spatial arrangements of the atoms in the molecule.

These methods systematically alter bond rotations and ring puckering to identify low-energy, stable conformations. For the thiomorpholine ring, various chair, boat, and twist-boat conformations could be explored. The presence of the lactam and carboxylate groups will influence the relative energies of these conformations. Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to accurately calculate the energies of these different conformers, providing a detailed picture of the conformational landscape.

The conformational flexibility is a key determinant of a molecule's properties, including its ability to cross biological membranes. For cyclic molecules, the ability to adopt different conformations in environments of varying polarity (e.g., the aqueous environment of the extracellular space versus the lipid environment of a cell membrane) is critical for passive permeability.

ADME Prediction (In Silico)

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction has become an indispensable part of modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic properties.

Computational Prediction of Permeability and Solubility

Permeability: The ability of a drug to pass through biological membranes is a critical factor for its oral bioavailability. In silico models for predicting permeability often rely on Quantitative Structure-Activity Relationship (QSAR) models. These models correlate a molecule's physicochemical properties with its experimentally determined permeability, often using data from Caco-2 cell assays. For Carbocisteine Lactam Sodium Salt, relevant molecular descriptors would include lipophilicity (logP), molecular weight, polar surface area (PSA), and the number of hydrogen bond donors and acceptors. Given its cyclic nature, descriptors related to conformational flexibility and the energetic cost of transitioning from a polar to a non-polar environment would also be important.

Solubility: Aqueous solubility is another key determinant of drug absorption. Computational models for solubility prediction can range from simple empirical models based on logP and melting point to more complex thermodynamic cycles calculated using quantum mechanics and molecular dynamics. For an ionic compound like Carbocisteine Lactam Sodium Salt, the prediction would also need to account for the lattice energy of the solid state and the hydration energy of the individual ions in solution.

| Property | Predicted Value | Method |

| Permeability | Low to Moderate | QSAR models based on Caco-2 cell permeability data of similar cyclic compounds. |

| Aqueous Solubility | High | Fragment-based and topological descriptor models, considering the presence of the sodium salt. |

Note: The values in this table are hypothetical and based on the structural features of Carbocisteine Lactam Sodium Salt. Actual in silico predictions would require the use of specific, validated software and models.

In Silico Metabolism Pathway Prediction

Predicting the metabolic fate of a drug candidate is crucial to identify potential active or toxic metabolites. In silico metabolism prediction tools utilize databases of known metabolic reactions and algorithms to predict the most likely sites of metabolism on a molecule. For Carbocisteine Lactam Sodium Salt, these tools would analyze the structure for sites susceptible to common metabolic transformations.

Phase I metabolism, primarily mediated by cytochrome P450 (CYP) enzymes, could potentially involve oxidation of the sulfur atom in the thiomorpholine ring to a sulfoxide (B87167) or sulfone. The methylene (B1212753) carbons adjacent to the sulfur or nitrogen atoms could also be sites of hydroxylation.

Phase II metabolism involves the conjugation of the drug or its Phase I metabolites with endogenous molecules to increase their water solubility and facilitate excretion. The carboxylate group of Carbocisteine Lactam Sodium Salt could be a site for glucuronidation.

| Predicted Metabolite | Metabolic Reaction | Enzyme Family |

| Carbocisteine Lactam Sulfoxide | S-oxidation | Cytochrome P450 (CYP) |

| Hydroxylated Carbocisteine Lactam | C-hydroxylation | Cytochrome P450 (CYP) |

| Carbocisteine Lactam Glucuronide | Glucuronidation | UDP-glucuronosyltransferases (UGT) |

Note: This table presents plausible metabolic pathways based on the structure of Carbocisteine Lactam Sodium Salt and general principles of drug metabolism. The actual metabolic profile would need to be confirmed by experimental studies.

Future Directions and Emerging Research Avenues for Carbocisteine Lactam Sodium Salt

Development of Novel Synthetic Methodologies for Enhanced Purity and Yield

The traditional synthesis of Carbocisteine (B549337) involves the alkylation of L-cysteine with chloroacetic acid. sci-hub.sewikipedia.org This process can lead to the formation of various impurities, including the lactam, particularly under specific reaction conditions. googleapis.com Future research is focused on developing novel synthetic routes that not only minimize the formation of Carbocisteine Lactam during Carbocisteine production but also allow for its controlled, high-yield synthesis for use as a certified reference material.

Key research avenues include:

Process Optimization: Traditional batch reactor methods for Carbocisteine synthesis often suffer from poor control over reaction parameters like temperature and pH, leading to fluctuations in impurity profiles. googleapis.com Future methodologies will likely involve continuous flow reactors to provide precise control over these parameters, minimizing side reactions and lactam formation.

Alternative Synthetic Routes: Research into alternative pathways that avoid the conditions conducive to intramolecular cyclization is a priority. This could involve using different protecting groups for the amine or carboxyl functions of the cysteine precursor or exploring entirely different coupling chemistries. A patented process for producing high-purity S-carboxymethyl-L-cysteine involves reacting L-cystine in liquid ammonia (B1221849) with metallic sodium, which could be further optimized to control impurity levels. google.com

Directed Synthesis of the Lactam: For its use as an analytical standard, efficient methods for the direct synthesis of the lactam are needed. One described method involves dissolving tri-sodium-N,S-dicarboxymethylcysteine in hydrochloric acid and stirring for two weeks, followed by neutralization and lyophilization, indicating that a targeted synthesis is feasible but requires significant optimization for yield and purity. sci-hub.se

Deeper Mechanistic Understanding of Lactam Formation and Stability

Carbocisteine Lactam, or 5-oxo-thiomorpholine-3-carboxylic acid, is a known degradation product of Carbocisteine. nih.gov Its formation is particularly noted during thermal stress studies conducted at temperatures of 60°C and 80°C within a pH range of 5.0 to 7.0. nih.gov This suggests that the lactam is formed via an intramolecular cyclization reaction. A comprehensive understanding of this mechanism is crucial for developing stable formulations of Carbocisteine and for predicting the lactam's behavior.

Future research will likely concentrate on:

Kinetic and Thermodynamic Studies: Detailed kinetic studies are needed to determine the rate of lactam formation under various conditions of temperature, pH, light exposure, and in the presence of different excipients. nih.gov This data will enable the construction of predictive models for Carbocisteine stability.

Identification of Intermediates and Byproducts: The degradation process may be more complex than a simple cyclization. Recent studies using advanced screening have identified previously unknown degradation products, such as the carbocisteine lactam of the sulfoxides, indicating that the lactam itself can undergo further oxidation. nih.gov Elucidating these extended degradation pathways is a key area for future investigation.

Computational Modeling: Quantum mechanics and molecular dynamics simulations can be employed to model the transition state of the intramolecular cyclization, providing fundamental insights into the reaction mechanism and the energetic barriers involved.

Exploration of Carbocisteine Lactam Sodium Salt as a Chemical Probe for Biological Pathways

The parent compound, Carbocisteine, is known to possess antioxidant and anti-inflammatory properties, modulating several biological pathways, including NF-κB, ERK1/2, and Nrf2/HO-1. medchemexpress.comnih.gov It has been shown to attenuate inflammation and apoptosis in various cell models. drugbank.com To date, the biological activity of its lactam derivative has not been investigated. This represents a significant and untapped area of research.

Emerging research directions include:

Initial Biological Screening: The first step is to conduct comprehensive in vitro screening of Carbocisteine Lactam Sodium Salt to determine if it retains, modifies, or loses the biological activities of the parent compound. Assays could focus on its effects on mucin gene expression, inflammatory cytokine production (e.g., IL-6, TNF-α), and antioxidant response pathways in relevant cell lines, such as human alveolar epithelial cells. nih.gov

Target Identification: Should any biological activity be discovered, subsequent studies would aim to identify its molecular targets. Techniques such as affinity chromatography, pull-down assays, and thermal shift assays could be employed to find binding partners.

Structure-Activity Relationship (SAR) Studies: If the lactam shows interesting activity, it could serve as a scaffold for developing novel chemical probes. Its constrained cyclic structure, compared to the flexible chain of Carbocisteine, might confer greater selectivity for specific biological targets.

Advanced Analytical Techniques for Trace Level Detection in Complex Matrices

As a critical quality attribute and potential impurity in pharmaceutical formulations, the sensitive and accurate detection of Carbocisteine Lactam is paramount. lcms.cz Current analytical methods have established a strong foundation, but future research will focus on enhancing sensitivity and applicability to more complex environments, such as biological fluids.

| Analytical Technique | Principle | Application in Carbocisteine Lactam Analysis | Reference |

| HPLC-CAD | High-Performance Liquid Chromatography with Charged Aerosol Detection separates compounds, and the detector provides a near-universal response for non-volatile analytes. | Used for impurity profiling of Carbocisteine, including the lactam, offering an alternative to UV detection for compounds with weak chromophores. | lcms.cznih.govresearchgate.net |

| Mixed-Mode Chromatography | Utilizes a stationary phase with multiple retention mechanisms (e.g., hydrophobic C18 and strong cation exchange) for enhanced separation of compounds with diverse polarities. | Successfully separates polar impurities like cystine from neutral ones like Carbocisteine Lactam in a single isocratic run. | sci-hub.selcms.cz |

| qNMR | Quantitative Nuclear Magnetic Resonance uses the principle that the signal intensity is directly proportional to the number of nuclei, allowing for quantification without a specific reference standard for the analyte. | Employed to determine impurities in Carbocisteine that are not amenable to HPLC-CAD, such as volatile acids. nih.govresearchgate.net | nih.govresearchgate.net |

| LC-HRMS (QTOF) | Liquid Chromatography coupled with High-Resolution Mass Spectrometry (e.g., Quadrupole Time-of-Flight) provides precise mass measurements, enabling confident identification of unknown compounds. | Used to identify novel, low-level degradation products in Carbocisteine syrup, including the lactam of the sulfoxides. | nih.gov |

| HPTLC | High-Performance Thin-Layer Chromatography separates compounds on a plate, followed by derivatization and densitometric scanning for quantification. | Developed as a stability-indicating method to separate Carbocisteine from its degradation products under various stress conditions. | sphinxsai.com |

Future advancements in this area will likely involve:

Enhanced Sensitivity: Pushing the limits of detection (LOD) and quantification (LOQ) to the sub-parts-per-million (ppm) level, which is crucial for monitoring trace impurities in active pharmaceutical ingredients (APIs) and for pharmacokinetic studies in biological matrices.